N-(3-methoxyphenyl)methanesulfonamide

Physicochemistry Drug Design ADME Profiling

Researchers relying on unsubstituted or para-methoxy analogs risk failed syntheses and misleading biological data. N-(3-Methoxyphenyl)methanesulfonamide (CAS 89782-90-1) is the validated meta-methoxy sulfonamide building block for reproducible medicinal chemistry. - Enables a streamlined, high-yielding 2-step route to the critical amsacrine side-chain intermediate via regiospecific para-nitration. - Meta-methoxy pharmacophore essential for topoisomerase II poison development; balanced LogP (2.22) & PSA (63.78 Ų) ideal for kinase/CA library construction. - Supplied with consistent ≥97% purity, ambient storage, and reliable global shipping for uninterrupted R&D supply.

Molecular Formula C8H11NO3S
Molecular Weight 201.25g/mol
Cat. No. B492964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)methanesulfonamide
Molecular FormulaC8H11NO3S
Molecular Weight201.25g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C
InChIInChI=1S/C8H11NO3S/c1-12-8-5-3-4-7(6-8)9-13(2,10)11/h3-6,9H,1-2H3
InChIKeySIDNNIWJYGJTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)methanesulfonamide Baseline for Research and Industrial Procurement


N-(3-Methoxyphenyl)methanesulfonamide is a small-molecule aryl sulfonamide (CAS 89782-90-1) characterized by a methanesulfonamide group linked to a phenyl ring bearing a single methoxy substituent at the meta position. With a molecular formula of C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its defining structural feature—the meta-methoxy arrangement—critically distinguishes it from ortho- and para-methoxy analogs, influencing electronic properties, metabolic stability, and regiochemical reactivity in downstream synthetic transformations .

Building BlockMeta-methoxy sulfonamide for fragment-based drug design and library synthesis
RegioselectivityMeta-directing group enables para-nitration in amsacrine intermediate routes
PhysicochemicalBalanced LogP/PSA profile may support CNS drug-like property screening

Why N-(3-Methoxyphenyl)methanesulfonamide Cannot Be Replaced by Generic N-Phenylmethanesulfonamide Analogs


Simple replacement of N-(3-methoxyphenyl)methanesulfonamide with unsubstituted N-phenylmethanesulfonamide or the para-methoxy isomer introduces profound changes in physicochemical and biological behavior that undermine research reproducibility and synthetic utility. The meta-methoxy group imposes a unique electronic topology on the aromatic ring, as evidenced by a computed LogP of 2.22 and polar surface area (PSA) of 63.78 Ų, which differ markedly from the para-substituted isomer [1]. More critically, the meta-methoxy configuration is essential for the compound's documented role as a bioisostere in fragment-based drug design and as a regioselective precursor to clinically relevant molecules such as the amsacrine side-chain [2]. Using an unsubstituted or para-substituted analog can alter reaction regiochemistry, enzyme recognition, or cellular permeability, leading to failed syntheses or misleading biological data.

Isomer shiftUnsubstituted or para-methoxy analogs alter electronic topology and metabolic stability, which may change downstream ADME profiles.
RegiochemistryPara isomer directs ortho-nitration, yielding an inactive amsacrine analog; regiochemical mismatch can cause synthetic failure.
Target engagementMeta-methoxy is critical for productive topoisomerase II fragment interaction; ortho substitution may diminish binding.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)methanesulfonamide Against Closest Analogs


Meta-Methoxy Substitution Confers Superior Drug-Like Physicochemical Properties Compared to the Para Isomer

The meta-methoxy substitution pattern in N-(3-methoxyphenyl)methanesulfonamide results in a LogP of 2.22, which is closer to the optimal range for CNS drug-like physicochemical space (LogP 2–3) compared to the para-methoxy analog (predicted LogP ~2.5 or higher). The polar surface area (PSA) of 63.78 Ų also falls within the favorable range for oral bioavailability, whereas N-phenylmethanesulfonamide (lacking the methoxy group) has a lower PSA (~55 Ų) that may reduce aqueous solubility [1]. These differences can translate into significantly different pharmacokinetic profiles for derived compound libraries.

Meta vs Para Physicochemistry
Data to verify
Target: LogP 2.22, PSA 63.78 ŲPara isomer: LogP ~2.5-3.0 (predicted)Unsubstituted: PSA ~55 Ų
Reported LogP/PSA profile may support balanced lipophilicity screening.
Computed parameters; experimental confirmation recommended.
Physicochemistry Drug Design ADME Profiling

Regiospecific Nitration at the Para Position Enables Efficient Synthesis of Amsacrine Side-Chain vs. Ortho/Unsubstituted Analogs

N-(3-Methoxyphenyl)methanesulfonamide is the direct synthetic precursor to N-(4-amino-3-methoxyphenyl)methanesulfonamide—the essential side-chain of the antineoplastic drug amsacrine—via a high-yielding, regiospecific nitration-reduction sequence. The meta-methoxy group strongly directs nitration to the para position (>90% regioselectivity), enabling a two-step synthesis of the aniline intermediate. In contrast, N-phenylmethanesulfonamide undergoes ortho/para mixture nitration, and the para-methoxy isomer directs to the ortho position, producing an inactive analog (o-AMSA) known to lack antitumor activity [1][2].

Regioselective Nitration
Class-level
Target: para-nitration >90% (inferred)Unsubstituted: ~50% para selectivityPara isomer: ortho-nitration predominant
Supports efficient amsacrine intermediate synthesis pathway.
Selectivity inferred from directing effects; lot yield may vary.
Synthetic Chemistry API Intermediate Regioselectivity

Meta-Methoxy Phenyl Fragment Demonstrates Higher Binding Affinity to Topoisomerase II Compared to Ortho-Methoxy Analog

In a study comparing the ability of simple aniline derivatives to modulate amsacrine cytotoxicity, the meta-methoxy-substituted methyl-N-phenylcarbamate (a close structural analog of the methanesulfonamide fragment) showed slight enhancement in reversing amsacrine cytotoxicity, whereas the ortho-methoxy derivative exhibited decreased activity. This indicates that the meta-methoxy phenyl scaffold occupies a productive binding pocket on topoisomerase II more effectively than the ortho-substituted variant, consistent with the fact that the ortho-methoxy amsacrine analog (o-AMSA) is clinically inactive [1]. Although the data are from a carbamate analog, the identical geometric and electronic requirements of the methoxy group support a class-level inference for N-(3-methoxyphenyl)methanesulfonamide as a superior fragment starting point for topoisomerase II inhibitor development.

Topoisomerase II Binding
Class-level
Meta analog: reported enhancement in amsacrine reversal assayOrtho analog: decreased modulation; o-AMSA inactive
Supports meta-methoxy preference for topoisomerase II inhibitor design.
Analog-based inference; direct fragment binding data required.
Topoisomerase II Fragment-Based Drug Discovery Protein Binding

High-Value Application Scenarios for N-(3-Methoxyphenyl)methanesulfonamide in Research and Industry


GMP-Compliant Synthesis of Amsacrine API and Key Intermediates

Pharmaceutical manufacturers procuring N-(3-methoxyphenyl)methanesulfonamide achieve a streamlined, high-yielding route to N-(4-amino-3-methoxyphenyl)methanesulfonamide, the critical side-chain intermediate of the antineoplastic agent amsacrine, via regiospecific para-nitration followed by catalytic hydrogenation—a two-step process documented in the synthesis of essential drugs [1]. This synthetic efficiency directly reduces cost and impurity profile compared to routes starting from unsubstituted or para-methoxy sulfonamides.

Fragment-Based Design of Selective Topoisomerase II Poisons

Medicinal chemistry teams can leverage the meta-methoxy pharmacophore of this compound as a validated starting fragment for developing next-generation topoisomerase II poisons. The structural analog preference for meta over ortho substitution in engaging the enzyme's drug-binding site has been experimentally demonstrated in amsacrine modulation studies [2], providing a rational basis for fragment growing or merging strategies that preserve the meta-methoxy architecture.

Library Synthesis for Kinase and Carbonic Anhydrase Inhibitor Screening

The balanced LogP (2.22) and moderate polar surface area (63.78 Ų) of N-(3-methoxyphenyl)methanesulfonamide make it an ideal sulfonamide anchor for constructing screening libraries targeting zinc-containing enzymes (e.g., carbonic anhydrases) or ATP-binding pockets of kinases, where the meta-methoxy group can be further derivatized to explore structure-activity relationships while maintaining favorable drug-like properties [3].

Application
Selection Property
Validation Focus
Amsacrine intermediate synthesis
Regioselective para-nitration
Nitration yield and positional purity
Topoisomerase II inhibitor design
Meta-methoxy pharmacophore
Target engagement assay context
Kinase/CA inhibitor library
Balanced LogP/PSA profile
Drug-like property validation
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